1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one
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Overview
Description
1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, an aminoaniline group, and a heptafluorobutanone moiety
Preparation Methods
The synthesis of 1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one involves multiple steps, starting with the preparation of the cyclohexene ring and the introduction of the aminoaniline group. The heptafluorobutanone moiety is then added through a series of reactions that may include halogenation, nucleophilic substitution, and condensation reactions. Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming larger, more complex molecules.
Scientific Research Applications
1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one can be compared with similar compounds, such as:
1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone: This compound has a similar structure but with fewer fluorine atoms, which may affect its reactivity and biological activity.
2-(1-Cyclohexenyl)cyclohexanone: This compound lacks the aminoaniline and fluorinated groups, making it less complex and potentially less versatile.
4-(1-Cyclohexen-1-yl)morpholine: This compound contains a morpholine ring instead of the aminoaniline group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C16H15F7N2O |
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Molecular Weight |
384.29 g/mol |
IUPAC Name |
1-[2-(4-aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluorobutan-1-one |
InChI |
InChI=1S/C16H15F7N2O/c17-14(18,15(19,20)16(21,22)23)13(26)11-3-1-2-4-12(11)25-10-7-5-9(24)6-8-10/h5-8,25H,1-4,24H2 |
InChI Key |
OZQTXFWJJKRXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F)NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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